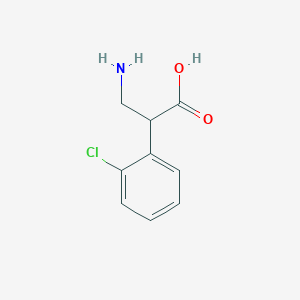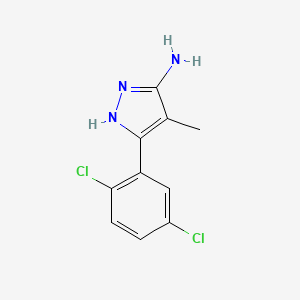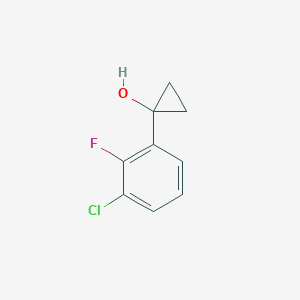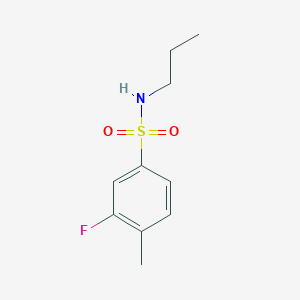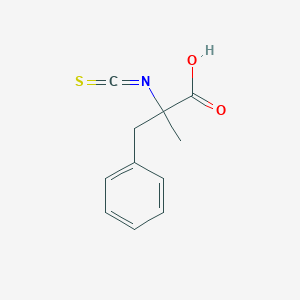
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H11NO2S It is a derivative of phenylpropanoic acid, characterized by the presence of an isothiocyanate group (-N=C=S) attached to the alpha carbon of the propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-methyl-3-phenylpropanoic acid typically involves the reaction of 2-methyl-3-phenylpropanoic acid with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
科学研究应用
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Isothiocyanato-2-methyl-3-phenylpropanoic acid involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological activities, including enzyme inhibition and modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Phenylpropanoic acid: Lacks the isothiocyanate group, making it less reactive.
2-Isothiocyanato-3-phenylpropanoic acid: Similar structure but without the methyl group, affecting its reactivity and properties.
Uniqueness
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid is unique due to the presence of both the isothiocyanate and methyl groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
属性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
2-isothiocyanato-2-methyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-11(10(13)14,12-8-15)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) |
InChI 键 |
OUJNHJPXMCJUPA-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


